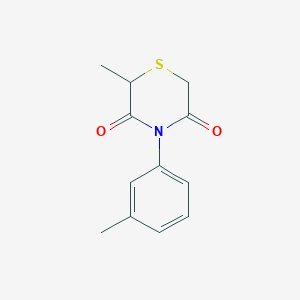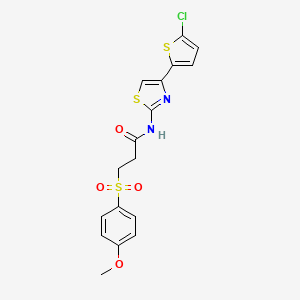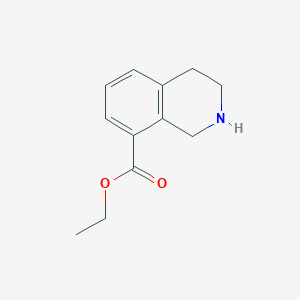![molecular formula C19H21ClN6O3 B2778017 8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-15-2](/img/structure/B2778017.png)
8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an imidazo[2,1-f]purine-2,4(3H,8H)-dione, a methoxyphenyl group, and an aminoethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the imidazo[2,1-f]purine ring system. The methoxyphenyl and aminoethyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, and the carbonyl groups in the imidazo[2,1-f]purine ring could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the carbonyl and amino groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has revealed a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Greener Amine Synthesis: Transfer Hydrogenation of Imines
Our compound acts as a catalyst for greener amine synthesis through transfer hydrogenation of imines. This process provides an environmentally friendly route to produce amines, which are essential building blocks in pharmaceuticals, agrochemicals, and materials .
Reductive Amination by Transfer Hydrogenation
In reductive amination, our compound serves as a versatile catalyst. By facilitating the addition of an amine to a carbonyl compound, it enables the formation of valuable secondary and tertiary amines. This reaction finds applications in drug discovery, fine chemicals, and natural product synthesis .
Formal Anti-Markovnikov Hydroamination of Terminal Olefins
Hydroamination involves adding an amino group across a carbon-carbon double bond. Our compound enables formal anti-Markovnikov hydroamination of terminal olefins, providing a unique regioselective approach to construct valuable nitrogen-containing compounds .
ProTide Prodrugs and Lipophilicity
In the realm of medicinal chemistry, lipophilic prodrugs play a crucial role. Our compound’s activity aligns with what is typically observed for aryloxy triester phosphoramidate (ProTide) prodrugs of nucleoside analogues. The correlation between lipophilicity and degradation rate influences its effectiveness in biological assays .
Quick Compound Information Retrieval
For researchers and chemists, tools like CAS Common Chemistry allow quick confirmation of chemical names, CAS Registry Numbers®, structures, and basic physical properties. Our compound’s CAS Registry Number is 37687-57-3 .
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(3-chloro-4-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(11)8-7-21-12-5-6-14(29-4)13(20)9-12/h5-6,9-10,21H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYWWYVQPJDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)


![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)
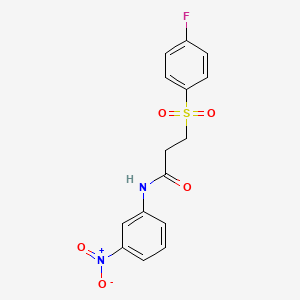
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)
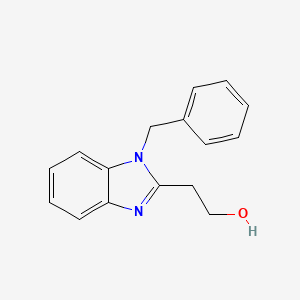
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)

